molecular formula C9H8F2O2 B13515159 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one

Cat. No.: B13515159
M. Wt: 186.15 g/mol
InChI Key: JBSGMQGUOCYPQX-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one typically involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms and methoxy group on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated structure makes it a valuable tool for probing biological systems.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The methoxy group further contributes to its chemical stability and reactivity, making it a versatile compound for various applications.

Comparison with Similar Compounds

1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(2,4-difluoro-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3

InChI Key

JBSGMQGUOCYPQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)OC

Origin of Product

United States

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